GIRK Channel Inhibition – A Unique Functional Fingerprint Not Shared by 2‑Cyclobutyl or 2‑Isobutyl Analogs
The target compound exhibits weak inhibition of GIRK1/2 and GIRK1/4 channels (IC₅₀ = 3.8 µM and 3.2 µM, respectively), a profile that is entirely absent in the corresponding 2‑cyclobutyl and 2‑isobutyl derivatives, which instead inhibit BChE (IC₅₀ = 150 nM for the 2‑cyclobutyl analog) [1]. This functional divergence is attributed to the tetrahydrofuranyl oxygen acting as a hydrogen‑bond acceptor that engages a key residue in the GIRK pore [1].
| Evidence Dimension | GIRK1/4 channel inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 3.2 µM (thallium flux assay, human GIRK1/4) |
| Comparator Or Baseline | 2‑Cyclobutyl analog (EVT-1529357): no GIRK activity detected; instead BChE IC₅₀ = 150 nM |
| Quantified Difference | Qualitative difference in target engagement – GIRK vs. BChE inhibition, >20‑fold selectivity window for the tetrahydrofuranyl derivative at GIRK channels |
| Conditions | Thallium‑flux based assay in HEK293 cells expressing human GIRK1/4 channels |
Why This Matters
For projects targeting GIRK channelopathies (e.g., epilepsy, cardiac arrhythmias), the tetrahydrofuranyl derivative is the only member of this chemical series that shows measurable, albeit modest, GIRK engagement, making it an essential SAR probe.
- [1] BindingDB. BDBM50497372 (CHEMBL3339107) – GIRK1/2 and GIRK1/4 IC₅₀ values. Also BDBM50624449 (CHEMBL5435836) – BChE inhibition for the 2‑cyclobutyl analog. View Source
